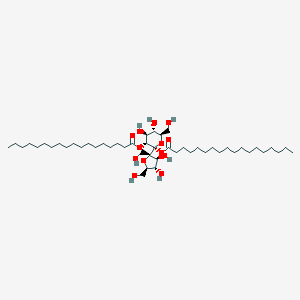
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a complex organic compound that belongs to the class of sucrose esters. It is composed of a glucose molecule (alpha-D-glucopyranoside) and a fructose molecule (beta-D-fructofuranosyl) esterified with octadecanoic acid (stearic acid). This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate typically involves the esterification of sucrose with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of sucrose and octadecanoic acid into the reactor, along with the catalyst. The reaction mixture is then subjected to high temperatures and pressures to accelerate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of sucrose and octadecanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Sucrose and octadecanoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, food additives, and cleaning agents due to its emulsifying and stabilizing properties.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is crucial in various applications, including drug delivery, where it helps in the dispersion of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose monolaurate: Another sucrose ester with similar surfactant properties but different fatty acid composition.
Sucrose palmitate: Similar in structure but contains palmitic acid instead of octadecanoic acid.
Sucrose stearate: Contains stearic acid like alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate but may differ in the degree of esterification.
Uniqueness
This compound is unique due to its specific combination of glucose, fructose, and octadecanoic acid, which imparts distinct surfactant properties. Its ability to form stable emulsions and its compatibility with various industrial and pharmaceutical applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
27195-16-0 |
|---|---|
Formule moléculaire |
C48H90O13 |
Poids moléculaire |
875.2 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate |
InChI |
InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(52)58-46-44(56)42(54)38(35-49)60-48(46,47(37-51)45(57)43(55)39(36-50)59-47)61-41(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51,54-57H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45+,46-,47+,48+/m1/s1 |
Clé InChI |
MZNXRHOLDWQYRX-CBKJUIDTSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
Key on ui other cas no. |
27195-16-0 |
Synonymes |
Crodesta F-10 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















